N-Hydroxy-4-aminobiphenyl

Description

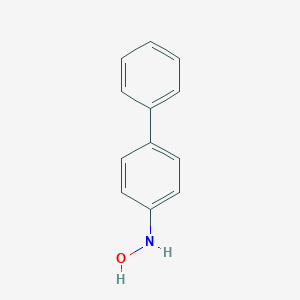

Structure

3D Structure

Properties

IUPAC Name |

N-(4-phenylphenyl)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVLYOJYVMLSFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00218300 |

Source

|

| Record name | N-Hydroxy-4-aminobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6810-26-0 |

Source

|

| Record name | N-Hydroxy-4-aminobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6810-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-4-aminobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006810260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxy-4-aminobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Hydroxy-4-aminobiphenyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJC7V247MG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-hydroxy-4-aminobiphenyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Guide: N-Hydroxy-4-aminobiphenyl DNA Adduct Formation

Topic: N-Hydroxy-4-aminobiphenyl DNA Adduct Formation Mechanism Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Mechanism, Synthesis, and Quantitative Detection

Executive Summary

4-Aminobiphenyl (4-ABP) is a potent human carcinogen implicated in the etiology of bladder cancer.[1][2] Its pathogenicity is not intrinsic to the parent molecule but is dependent on metabolic activation to N-hydroxy-4-aminobiphenyl (N-OH-4-ABP) . This proximate carcinogen undergoes further enzymatic esterification to generate transient, highly electrophilic nitrenium ions. These electrophiles covalently bind to the C8 position of deoxyguanosine (dG) residues in DNA, forming the critical lesion N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP) .

This guide provides a rigorous technical analysis of the formation mechanism, the enzymology governing activation, and validated protocols for the biomimetic synthesis and LC-MS/MS quantification of these adducts.

Mechanistic Pathways of Activation

The transition from inert xenobiotic to DNA-damaging agent follows a strictly defined metabolic cascade. The core mechanism relies on the conversion of the amine to an electrophile capable of attacking the nucleophilic centers of DNA bases.[1]

Phase I: N-Hydroxylation

The initial rate-limiting step is catalyzed primarily by hepatic Cytochrome P450 1A2 (CYP1A2) . This monooxygenase inserts an oxygen atom into the exocyclic amine bond.

-

Reaction: 4-ABP + NADPH + O₂ → N-OH-4-ABP + NADP⁺ + H₂O

-

Significance: This generates the "proximate carcinogen." While N-OH-4-ABP can react with DNA at acidic pH, its reactivity at physiological pH is limited without Phase II conjugation.

Phase II: Esterification and Nitrenium Ion Formation

The N-hydroxy metabolite serves as a substrate for cytosolic transferases, specifically N-acetyltransferases (NAT1/NAT2) and Sulfotransferases (SULT1A1) .

-

O-Acetylation: NATs transfer an acetyl group from Acetyl-CoA to the N-hydroxyl group, forming N-acetoxy-4-aminobiphenyl.

-

O-Sulfonation: SULTs transfer a sulfo group from PAPS, forming N-sulfonyloxy-4-aminobiphenyl.

Both esters are chemically unstable. They undergo heterolytic cleavage of the N-O bond to release the leaving group (acetate or sulfate) and generate the arylnitrenium ion (Ar-NH⁺). This resonance-stabilized cation is the "ultimate carcinogen."

Adduct Formation

The arylnitrenium ion is a "hard" electrophile that preferentially attacks the C8 position of guanine (a nucleophilic site) within the major groove of the DNA helix.

-

Major Product: dG-C8-4-ABP (>70% of total adducts).

-

Minor Products: dG-N²-4-ABP and dA-C8-4-ABP.

Pathway Visualization

Figure 1: Metabolic activation cascade of 4-aminobiphenyl leading to DNA adduct formation.[3]

Structural Biology of the Adduct

Understanding the steric configuration of the adduct is vital for assessing its mutagenic potential.

| Feature | Description |

| Chemical Name | N-(2'-deoxyguanosin-8-yl)-4-aminobiphenyl |

| Binding Site | C8 position of the Guanine base.[1][4][5][6][7] |

| Conformation | The bulky biphenyl ring occupies the major groove of the DNA helix. |

| Base Pairing | The adduct promotes a syn conformation of the guanine base, disrupting Watson-Crick hydrogen bonding. This often leads to G→T transversion mutations during replication (reading the modified G as a T). |

| Stability | The C8-N bond is relatively stable, but the adduct can undergo slow depurination, creating abasic sites. |

Experimental Protocols

Protocol A: Biomimetic Synthesis of dG-C8-4-ABP Standard

Purpose: To generate high-purity adduct standards for LC-MS calibration.

Reagents:

-

N-Hydroxy-4-aminobiphenyl (synthesized via reduction of 4-nitrobiphenyl).

-

Calf Thymus DNA (ctDNA) or 2'-Deoxyguanosine (dG).

-

Sodium Acetate Buffer (pH 5.0).

-

Argon gas.

Methodology:

-

Preparation: Dissolve 2 mg of ctDNA (or 10 mM dG) in 10 mM Sodium Citrate buffer.

-

Activation: Dissolve N-OH-4-ABP in ethanol.

-

Reaction: Add the N-OH-4-ABP solution to the DNA/dG solution. Adjust the final solvent ratio to 10-20% ethanol to ensure solubility.

-

Acidic Catalysis: Adjust pH to 5.0 using 0.1 M HCl or Acetate buffer. Note: Acidic pH mimics the enzymatic generation of the nitrenium ion by protonating the hydroxyl group, making water a leaving group.

-

Incubation: Incubate at 37°C for 2-4 hours under Argon atmosphere (to prevent oxidative degradation).

-

Purification:

-

For dG monomer: Purify via semi-preparative HPLC (C18 column, Methanol/Water gradient).

-

For DNA: Precipitate DNA with cold ethanol/sodium acetate, wash 3x with 70% ethanol to remove unbound amine.

-

Protocol B: Quantitative Detection via Isotope Dilution LC-MS/MS

Purpose: Validated quantification of adducts in biological samples.

Prerequisites:

-

Internal Standard (IS): [¹⁵N₅]-dG-C8-4-ABP or [¹³C₁₀]-dG-C8-4-ABP.

-

Enzymes: Micrococcal Nuclease (MN), Spleen Phosphodiesterase (SPD), Alkaline Phosphatase (AP).

Workflow:

-

DNA Isolation: Extract DNA from tissue using a high-salt/phenol-chloroform method. Avoid commercial spin columns that may lose small adduct fragments.

-

Hydrolysis:

-

Dissolve 50 µg DNA in Tris-HCl (pH 7.4) + CaCl₂.

-

Add MN and SPD; incubate at 37°C for 6 hours (digests DNA to nucleotides).

-

Add AP; incubate for 2 hours (digests nucleotides to nucleosides).

-

Spike IS: Add 50 fmol of Internal Standard prior to digestion to account for recovery losses.

-

-

Enrichment (Solid Phase Extraction):

-

Use an OASIS HLB or equivalent cartridge.

-

Wash with water (removes unmodified nucleosides).

-

Elute adducts with 100% Methanol. Evaporate to dryness and reconstitute in 20 µL mobile phase.

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A: 0.01% Formic Acid in Water; B: Acetonitrile.

-

Ionization: ESI Positive Mode.

-

Transitions (SRM):

-

Target (dG-C8-4-ABP): m/z 435.2 [M+H]⁺ → 319.1 [Aglycone+H]⁺ (Loss of deoxyribose, -116 Da).

-

IS ([¹⁵N₅]-dG-C8-4-ABP): m/z 440.2 → 324.1.

-

-

Analytical Workflow Visualization

Figure 2: Sample processing workflow for isotope-dilution LC-MS/MS analysis.

References

-

Mechanism of oxidative DNA damage induced by carcinogenic 4-aminobiphenyl. Source: PubMed / National Institutes of Health (NIH) URL:[Link]

-

DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes. Source: Chemical Research in Toxicology (ACS) URL:[Link]

-

Synthesis, Characterization, and Quantitation of a 4-Aminobiphenyl-DNA Adduct Standard. Source: Chemical Research in Toxicology (ACS) URL:[Link]

-

Quantitative analysis of 4-aminobiphenyl-C8-deoxyguanosyl DNA adducts produced in vitro and in vivo using HPLC–ES-MS. Source: Carcinogenesis (Oxford Academic) URL:[Link]

-

A High-Affinity and Selective DNA Aptamer for the N-Linked C8-Deoxyguanosine Adduct Produced by the Arylamine Carcinogen 4-Aminobiphenyl. Source: Chemical Research in Toxicology (ACS) URL:[Link]

Sources

- 1. A High-Affinity and Selective DNA Aptamer for the N-Linked C8-Deoxyguanosine Adduct Produced by the Arylamine Carcinogen 4-Aminobiphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, and quantitation of a 4-aminobiphenyl-DNA adduct standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA adduct formation of 4-aminobiphenyl and heterocyclic aromatic amines in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

Navigating the Genotoxic Landscape of N-Hydroxy-4-aminobiphenyl in Human Cell Lines: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxy-4-aminobiphenyl (N-OH-4-ABP), a principal proximate metabolite of the human bladder carcinogen 4-aminobiphenyl (4-ABP), represents a significant genotoxic threat. Understanding its mechanisms of DNA damage in human cells is paramount for both toxicological risk assessment and the development of safer chemical entities. This technical guide provides a comprehensive exploration of the genotoxicity of N-OH-4-ABP in human cell lines, delving into its metabolic activation, the formation of DNA adducts, and the downstream cellular consequences. We present detailed, field-proven protocols for the evaluation of N-OH-4-ABP-induced genotoxicity, including the Comet assay, the micronucleus assay, and advanced methods for DNA adduct analysis. Furthermore, this guide offers insights into the selection of appropriate human cell line models based on their metabolic competencies, ensuring the generation of robust and relevant data. Through a synthesis of mechanistic understanding and practical application, this document serves as an essential resource for researchers navigating the complexities of aromatic amine genotoxicity.

Introduction: The Genotoxic Cascade of N-Hydroxy-4-aminobiphenyl

4-Aminobiphenyl (4-ABP) is a well-established human bladder carcinogen, with primary exposure routes including tobacco smoke and certain industrial processes.[1][2] Its carcinogenicity is not inherent but is a consequence of its metabolic activation to reactive intermediates that can covalently bind to cellular macromolecules, most critically, DNA.[1] The initial and pivotal step in this activation cascade is the N-hydroxylation of 4-ABP to N-hydroxy-4-aminobiphenyl (N-OH-4-ABP), a reaction primarily catalyzed by cytochrome P450 enzymes, particularly CYP1A2, in the liver.[3]

N-OH-4-ABP is a more direct-acting genotoxicant than its parent compound. However, its ultimate reactivity is often further enhanced through phase II metabolic pathways. O-acetylation by N-acetyltransferases (NATs) or O-sulfonation by sulfotransferases (SULTs) can convert N-OH-4-ABP into highly unstable esters. These esters can spontaneously decompose to form the highly electrophilic arylnitrenium ion, which readily attacks nucleophilic sites on DNA bases, leading to the formation of bulky DNA adducts.[4] The predominant adduct formed is N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4ABP), which is a potent pre-mutagenic lesion.[5][6] If not repaired, this adduct can lead to mispairing during DNA replication, resulting in mutations that can initiate the carcinogenic process. Beyond direct adduct formation, N-OH-4-ABP has also been implicated in inducing oxidative DNA damage.[7]

This guide will dissect the multifaceted genotoxicity of N-OH-4-ABP, providing the theoretical framework and practical methodologies to investigate its effects in relevant human cell line models.

Metabolic Activation and Detoxification: A Cellular Balancing Act

The genotoxic potential of N-OH-4-ABP in a given cell line is intricately linked to the cell's enzymatic machinery for both its further activation and detoxification. A thorough understanding of these pathways is crucial for selecting an appropriate cell model and for interpreting experimental outcomes.

Key Enzymatic Players

-

Cytochrome P450 (CYP) Enzymes: While the initial N-hydroxylation of 4-ABP to N-OH-4-ABP predominantly occurs in the liver, some extrahepatic tissues and certain cell lines express CYP enzymes, such as CYP1A2, that can contribute to this activation step.

-

N-Acetyltransferases (NATs): Humans express two NAT isoforms, NAT1 and NAT2. NATs can play a dual role. N-acetylation of the parent amine, 4-ABP, is generally considered a detoxification pathway. However, O-acetylation of N-OH-4-ABP by NATs, particularly NAT1 which is expressed in the bladder urothelium, is a critical activation step leading to the formation of a reactive N-acetoxy ester.

-

Sulfotransferases (SULTs): SULTs, such as SULT1A1, catalyze the sulfonation of N-OH-4-ABP, forming an unstable sulfate ester that can also lead to the generation of the arylnitrenium ion.[3]

The interplay between these activating and detoxifying pathways, which can vary significantly between different cell lines, dictates the net genotoxic burden from N-OH-4-ABP exposure.

Caption: Metabolic pathways of 4-aminobiphenyl leading to DNA adduct formation.

Choosing the Right Tool: A Guide to Human Cell Line Selection

The selection of an appropriate human cell line is a critical determinant of the relevance and translatability of in vitro genotoxicity data. The ideal cell line should possess a metabolic profile that is relevant to the target tissue of interest, in this case, primarily the bladder and liver.

| Cell Line | Origin | Key Metabolic Characteristics | Recommended Applications |

| HepG2 | Human Hepatocellular Carcinoma | Expresses a range of phase I and phase II enzymes, including CYP1A2, NAT1, NAT2, and SULT1A1, although expression levels can be lower than in primary hepatocytes.[8][9][10] | Investigating the role of hepatic metabolism in N-OH-4-ABP genotoxicity. |

| T24 | Human Bladder Carcinoma | Known to be sensitive to 4-ABP and its metabolites. Metabolic capabilities for aromatic amines may be present but are less characterized than HepG2. | Assessing the direct genotoxic effects of N-OH-4-ABP in a bladder cancer model. |

| RT112 | Human Bladder Carcinoma | Another bladder cancer cell line used in studies of aromatic amine genotoxicity.[11] | Similar to T24, for studying the direct genotoxic impact on bladder cells. |

| UROtsa | SV40-immortalized Human Urothelial Cells | Represents a more "normal" urothelial cell model compared to cancer cell lines.[12][13][14] Its metabolic competence for aromatic amines requires careful characterization. | Investigating the genotoxic effects of N-OH-4-ABP in a non-cancerous bladder cell context. |

Note: It is crucial to characterize the expression and activity of key metabolic enzymes (CYP1A2, NAT1, NAT2, SULT1A1) in the specific cell line and passage number being used, as these can vary.

Assessing DNA Damage: Core Experimental Protocols

This section provides detailed, step-by-step protocols for three key assays to evaluate the genotoxicity of N-OH-4-ABP in adherent human cell lines.

The Alkaline Comet Assay: Detecting DNA Strand Breaks

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA single- and double-strand breaks and alkali-labile sites.[15][16][17][18]

Caption: Workflow for the alkaline Comet assay.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in 6-well plates or other suitable culture vessels to achieve 70-80% confluency at the time of treatment.

-

Prepare fresh solutions of N-OH-4-ABP in a suitable solvent (e.g., DMSO) immediately before use. The final solvent concentration in the culture medium should not exceed 0.5%.

-

Expose cells to a range of N-OH-4-ABP concentrations (e.g., 1-100 µM) for a defined period (e.g., 2, 4, or 24 hours). Include a vehicle control (solvent only) and a positive control (e.g., hydrogen peroxide).

-

-

Slide Preparation:

-

Pre-coat microscope slides with 1% normal melting point agarose and allow them to dry completely.

-

After treatment, harvest the cells by trypsinization and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.

-

Mix 10 µL of the cell suspension with 90 µL of 0.7% low melting point agarose (at 37°C).

-

Quickly pipette the cell/agarose mixture onto a pre-coated slide and cover with a coverslip.

-

Solidify the agarose by placing the slides at 4°C for 10 minutes.

-

-

Lysis:

-

Carefully remove the coverslips and immerse the slides in freshly prepared, ice-cold lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use).

-

Lyse the cells for at least 1 hour at 4°C in the dark.

-

-

Alkaline Unwinding and Electrophoresis:

-

Gently place the slides in a horizontal gel electrophoresis tank filled with fresh, ice-cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13).

-

Allow the DNA to unwind for 20-40 minutes at 4°C.

-

Perform electrophoresis at a low voltage (e.g., 25 V) and adjust the current to approximately 300 mA for 20-30 minutes at 4°C.[17]

-

-

Neutralization and Staining:

-

Carefully remove the slides from the tank and neutralize them by washing three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5) at 4°C.[17]

-

Stain the DNA by adding a fluorescent dye (e.g., SYBR Green or propidium iodide) to each slide and incubate for 5-10 minutes in the dark.

-

-

Scoring and Data Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Capture images and analyze them using appropriate Comet assay software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).

-

Score at least 50-100 comets per slide.

-

Troubleshooting Common Issues:

-

No Comets: Ensure the freshness and concentration of the damaging agent (positive control). Check the pH of the lysis and electrophoresis buffers. Verify that the electrophoresis conditions are correct.

-

"Hedgehog" Comets (Extensive Damage): The concentration of N-OH-4-ABP may be too high, leading to cytotoxicity. Perform a cytotoxicity assay to determine an appropriate concentration range.

-

Variable Results: Maintain consistent timing for all steps, especially unwinding and electrophoresis. Ensure the temperature is kept low (4°C) during lysis and electrophoresis.

The In Vitro Micronucleus Assay: Assessing Chromosomal Damage

The micronucleus assay is a robust method for detecting both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in appropriate culture vessels to allow for cell division during the treatment and recovery periods.

-

Treat cells with a range of N-OH-4-ABP concentrations for a period equivalent to 1.5-2 cell cycles. Include vehicle and positive controls (e.g., mitomycin C for clastogenicity, colchicine for aneugenicity).

-

-

Cytokinesis Block:

-

Following treatment, add cytochalasin B (at a final concentration of 3-6 µg/mL, depending on the cell line) to the culture medium to block cytokinesis. This results in the accumulation of binucleated cells, which are the target for scoring micronuclei.

-

Incubate the cells with cytochalasin B for a period equivalent to one cell cycle.

-

-

Harvesting and Slide Preparation:

-

Harvest the cells by trypsinization.

-

Treat the cells with a hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.

-

Fix the cells using a freshly prepared fixative (e.g., methanol:acetic acid, 3:1).

-

Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

-

-

Staining and Scoring:

-

Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

-

Score for the presence of micronuclei in at least 1000 binucleated cells per concentration.

-

Micronuclei should be round or oval, non-refractile, have a similar staining intensity to the main nuclei, and be less than one-third the diameter of the main nuclei.

-

Data Analysis:

-

Calculate the frequency of micronucleated binucleated cells for each treatment group.

-

Determine the cytokinesis-block proliferation index (CBPI) to assess cytotoxicity.

Analysis of dG-C8-4ABP DNA Adducts

Directly measuring the formation of specific DNA adducts provides the most definitive evidence of N-OH-4-ABP's genotoxic mechanism. Two primary methods are employed for this purpose: ³²P-postlabeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.3.1. ³²P-Postlabeling Assay

This highly sensitive method allows for the detection of very low levels of DNA adducts.[7][19][20][21]

Protocol Overview:

-

DNA Isolation and Digestion: Isolate genomic DNA from treated and control cells. Digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides, often by nuclease P1 treatment, which dephosphorylates normal nucleotides but not bulky aromatic amine adducts.

-

Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the ³²P-labeled adducts from excess ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC).

-

Detection and Quantification: Visualize the adduct spots by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting.

4.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and structural confirmation of the DNA adducts.[5][22]

Caption: Workflow for the analysis of dG-C8-4ABP DNA adducts by LC-MS/MS.

Protocol:

-

DNA Isolation: Isolate high-purity genomic DNA from N-OH-4-ABP-treated cells.

-

Enzymatic Hydrolysis: Digest the DNA to individual deoxynucleosides using a cocktail of enzymes, including DNase I, nuclease P1, and alkaline phosphatase.

-

Sample Cleanup: Purify the deoxynucleoside mixture using solid-phase extraction (SPE) to remove proteins, salts, and other interfering substances.

-

LC-MS/MS Analysis:

-

Separate the deoxynucleosides using reverse-phase high-performance liquid chromatography (HPLC).

-

Detect the dG-C8-4ABP adduct using a tandem mass spectrometer operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor ion (the protonated adduct) and its characteristic product ion(s) after collision-induced dissociation.

-

Quantify the adduct level by comparing its peak area to that of a stable isotope-labeled internal standard.

-

Data Interpretation and Integrated Assessment

A comprehensive assessment of N-OH-4-ABP genotoxicity requires an integrated analysis of the data from multiple endpoints.

| Assay | Information Provided | Strengths | Limitations |

| Comet Assay | DNA strand breaks and alkali-labile sites | High sensitivity for detecting initial DNA damage | Does not provide information on the type of damage or its mutagenic potential |

| Micronucleus Assay | Chromosomal damage (clastogenicity and aneugenicity) | Measures a biologically relevant endpoint related to cancer | Less sensitive than the Comet assay for detecting initial DNA damage |

| DNA Adduct Analysis | Formation of specific, covalent DNA lesions | Provides mechanistic insight into the direct interaction of the compound with DNA | Technically demanding and may not capture all forms of DNA damage (e.g., oxidative) |

Conclusion: A Framework for Advancing Genotoxicity Assessment

This technical guide has provided a detailed framework for the in-depth investigation of N-hydroxy-4-aminobiphenyl genotoxicity in human cell lines. By integrating a thorough understanding of its metabolic activation with the practical application of robust and sensitive genotoxicity assays, researchers can generate high-quality data to elucidate its mechanisms of action and assess its potential risks. The emphasis on selecting metabolically relevant cell lines and employing a multi-endpoint testing strategy will undoubtedly contribute to a more comprehensive and predictive assessment of aromatic amine genotoxicity, ultimately supporting the development of safer chemicals and pharmaceuticals.

References

-

Genotoxic Effect of N-Hydroxy-4-Acetylaminobiphenyl on Human DNA: Implications in Bladder Cancer. PLOS ONE. Available at: [Link]

-

Alkaline Comet Assay using the monocytic cell line THP-1. ResearchGate. Available at: [Link]

-

Cell survival after DNA damage in the comet assay. PMC. Available at: [Link]

-

Comet Assay Protocol. McGill Radiobiology. Available at: [Link]

-

Quantitative analysis of 4-aminobiphenyl-C8-deoxyguanosyl DNA adducts produced in vitro and in vivo using HPLC-ES-MS. Semantic Scholar. Available at: [Link]

-

DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes. PMC. Available at: [Link]

-

Recommendations for Conducting the In Vivo Alkaline Comet Assay. ResearchGate. Available at: [Link]

-

Monocyclic aromatic amines as potential human carcinogens: old is new again. PMC. Available at: [Link]

-

The immortalized UROtsa cell line as a potential cell culture model of human urothelium. In Vitro Cellular & Developmental Biology - Animal. Available at: [Link]

-

Troubleshooting guide for comet assay. ResearchGate. Available at: [Link]

-

LC-ESI/MS/MS 3 ion chromatograms of dG-C8-PhIP and dG-4-ABP adducts... ResearchGate. Available at: [Link]

-

Drug-Metabolizing Gene Expression Identity: Comparison Across Liver Tissues and Model Cell Lines. PMC. Available at: [Link]

-

Metabolism and biomarkers of heterocyclic aromatic amines in humans. PMC. Available at: [Link]

-

The 32P-postlabeling assay for DNA adducts. PubMed. Available at: [Link]

-

Selective Cytotoxicity and Changes in Protein Expression of T24 Bladder Carcinoma Permanent Cell Line after Treatment with Hemocyanins. PubMed. Available at: [Link]

-

Micronucleus assay with urine derived cells (UDC): A review of its application in human studies investigating genotoxin exposure and bladder cancer risk. ResearchGate. Available at: [Link]

-

DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. National Institutes of Health. Available at: [Link]

-

Enzyme activity in primary human hepatocytes and HepG2. ResearchGate. Available at: [Link]

-

Cytotoxicity curves for human bladder cancer cell line RT112 and 4-ABP... ResearchGate. Available at: [Link]

-

32P-Postlabeling of N-(Deoxyguanosin-8-yl)arylamine Adducts: A Comparative Study of Labeling Efficiencies. ACS Publications. Available at: [Link]

-

comet assay: topical issues. Oxford Academic. Available at: [Link]

-

Comparative γ-H2AX analysis for assessment of the genotoxicity of six aromatic amines implicated in bladder cancer in human urothelial cell line. ResearchGate. Available at: [Link]

-

Genotoxicity of tobacco smoke-derived aromatic amines and bladder cancer: current state of knowledge and future research directions. PubMed. Available at: [Link]

-

A report of the comet assay working group in the 6th International Workshop on Genotoxicity Testing (IWGT). PubMed. Available at: [Link]

-

The micronucleus assay in human exfoliated urothelial cells: application in a genotoxicity study of workers exposed to a mineral jelly containing sodium nitrite and N-phenyl-1-naphthylamine. PubMed. Available at: [Link]

-

Similarities and Differences in the Expression of Drug-Metabolizing Enzymes between Human Hepatic Cell Lines and Primary Human Hepatocytes. PMC. Available at: [Link]

-

Cellosaurus cell line UROtsa (CVCL_0571). Cellosaurus. Available at: [Link]

-

Synthesis, Characterization, and 32P-Postlabeling of N-(Deoxyguanosin)-4-aminobiphenyl 3'-Phosphate Adducts. ACS Publications. Available at: [Link]

-

Cellosaurus cell line RT-112 (CVCL_1670). Cellosaurus. Available at: [Link]

-

Cross-Contamination of a UROtsa Stock with T24 Cells – Molecular Comparison of Different Cell Lines and Stocks. PLOS ONE. Available at: [Link]

-

The comet assay: topical issues. Semantic Scholar. Available at: [Link]

-

Generation of HepG2 Cells with High Expression of Multiple Drug-Metabolizing Enzymes for Drug Discovery Research Using a PITCh System. MDPI. Available at: [Link]

-

LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship. Available at: [Link]

-

Exploration of xenobiotic metabolism within cell lines used for Tox21 chemical screening. ResearchGate. Available at: [Link]

-

Comet assay-no tails, thoughts where to start troubleshooting? ResearchGate. Available at: [Link]

-

Optimizing urothelial cell preparation for the human urinary micronucleus assay. PubMed. Available at: [Link]

-

Quantitative analysis of 4-aminobiphenyl-C8-deoxyguanosyl DNA adducts produced in vitro and in vivo using HPLC-ES-MS. PubMed. Available at: [Link]

-

Comparative γ-H2AX analysis for assessment of the genotoxicity of six aromatic amines implicated in bladder cancer in human urothelial cell line. PubMed. Available at: [Link]

-

Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. National Institutes of Health. Available at: [Link]

-

Phase I and II enzyme characterization of two sources of HepG2 cell lines. PubMed. Available at: [Link]

-

Micronucleus assay with urine derived cells (UDC): a review of its application in human studies investigating genotoxin exposure and bladder cancer risk. PubMed. Available at: [Link]

-

Oxidative DNA Damage Induced by an N-Hydroxy Metabolite of Carcinogenic 4-Dimethylaminoazobenzene. PMC. Available at: [Link]

-

Stable Isotope-Assisted Metabolomics for Deciphering Xenobiotic Metabolism in Mammalian Cell Culture. ChemRxiv. Available at: [Link]

Sources

- 1. Genotoxic Effect of N-Hydroxy-4-Acetylaminobiphenyl on Human DNA: Implications in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genotoxicity of tobacco smoke-derived aromatic amines and bladder cancer: current state of knowledge and future research directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Drug-Metabolizing Gene Expression Identity: Comparison Across Liver Tissues and Model Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phase I and II enzyme characterization of two sources of HepG2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The immortalized UROtsa cell line as a potential cell culture model of human urothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cellosaurus cell line UROtsa (CVCL_0571) [cellosaurus.org]

- 14. journals.plos.org [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 17. neb.com [neb.com]

- 18. researchgate.net [researchgate.net]

- 19. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Quantitative analysis of 4-aminobiphenyl-C8-deoxyguanosyl DNA adducts produced in vitro and in vivo using HPLC-ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Guide: In Vivo Metabolism of 4-Aminobiphenyl in Mouse Models

Executive Summary

This technical guide delineates the metabolic fate of 4-aminobiphenyl (4-ABP) within murine systems, serving as a critical reference for toxicologists and drug safety professionals. 4-ABP is a prototypical arylamine carcinogen used to model bladder cancer etiology.[1] However, the translational utility of mouse models relies entirely on navigating the complex orthology between murine and human enzyme systems—specifically the Cytochrome P450 (CYP) and N-acetyltransferase (NAT) superfamilies.

Core Insight: While CYP1A2 is the dominant bioactivator in humans, recent evidence in knockout models confirms that CYP2E1 plays a significant, compensatory role in mice. Furthermore, murine Nat2 is the genetic ortholog of human NAT1, a nomenclature distinction that frequently leads to experimental error if ignored.

Part 1: Mechanistic Foundations

The carcinogenicity of 4-ABP is not intrinsic; it requires metabolic activation (bioactivation) that competes with detoxification pathways.[2]

The Metabolic Bifurcation

Upon systemic entry, 4-ABP undergoes one of two primary hepatic fates:

-

Detoxification (N-Acetylation): Conversion to 4-acetylaminobiphenyl (4-AABP) by NAT enzymes. This is generally stable and excreted.

-

Bioactivation (N-Hydroxylation): Oxidation to N-hydroxy-4-aminobiphenyl (N-OH-ABP). This metabolite circulates and can:

Pathway Visualization

The following diagram illustrates the critical divergence between activation and detoxification.[5]

Caption: Metabolic fate of 4-ABP.[2][6][7] Red nodes indicate carcinogenic progression; Green indicates detoxification. Note the CYP2E1 contribution specific to mice.

Part 2: Mouse Model Selection & Orthology

Selecting the correct strain requires understanding the genetic misalignment between mouse and human metabolic enzymes.

The NAT Orthology Trap

Researchers often assume Mouse Nat1 equates to Human NAT1. This is incorrect.

| Feature | Human NAT1 | Human NAT2 | Mouse Nat2 | Mouse Nat1 |

| Primary Substrate | p-aminobenzoic acid (PABA) | Sulfamethazine | PABA | Sulfamethazine |

| Tissue Distribution | Ubiquitous | Liver/Gut | Ubiquitous | Liver/Gut |

| Functional Role | Endogenous metabolism | Xenobiotic metabolism | Ortholog to Human NAT1 | Ortholog to Human NAT2 |

Experimental Implication: If your study aims to model human NAT2 polymorphism (slow vs. rapid acetylators), you must focus on murine Nat1 expression or use humanized transgenics.

Recommended Strains

-

C57BL/6 (Wild Type):

-

Cyp1a2(-/-) Knockout:

-

Utility: Proving the role of alternative oxidases.

-

Key Finding: These mice still form liver DNA adducts, validating CYP2E1 as a critical backup oxidase in mice [1].

-

-

hNAT2 Transgenic / Nat1/2(-/-) Background:

-

Utility: The "Gold Standard" for pharmacogenetic modeling.

-

Mechanism: Murine Nat1/Nat2 are deleted, and human NAT2 is expressed.[12] This eliminates species-specific background noise.

-

Part 3: Experimental Protocols

In Vivo Dosing Protocol

To mimic environmental or tobacco smoke exposure, oral administration is preferred over IP injection.

Reagents:

-

4-Aminobiphenyl (Caution: Carcinogen.[2][4][7][10][13][14][15][16] Handle in Glovebox).

-

Vehicle: Corn oil or Tricaprylin.

Procedure:

-

Acclimation: Mice (8-10 weeks old) must be acclimated to a purified diet (AIN-93G) for 1 week to standardize basal enzyme levels.

-

Preparation: Dissolve 4-ABP in vehicle to achieve a concentration allowing a volume of 5 mL/kg.

-

Administration: Oral gavage at 4 mg/kg to 50 mg/kg (dose dependent on acute vs. chronic study goals).

-

Note: For DNA adduct quantification, a single dose of 10-20 mg/kg is sufficient for detection at 24 hours.

-

-

Euthanasia: CO2 asphyxiation followed by cervical dislocation at 24 hours post-dose (peak adduct formation).

Protocol A: Hemoglobin Adduct Quantification (The Surrogate)

Hemoglobin (Hb) adducts act as a stable dosimeter for the biologically effective dose of N-hydroxy-ABP.

Principle: 4-ABP binds to the

-

Blood Collection: Cardiac puncture into heparinized tubes. Wash RBCs 3x with saline. Lysis with HPLC-grade water.

-

Hydrolysis: Mix lysate with 0.1 N NaOH. Incubate at room temperature for 2 hours.

-

Internal Standard: Add [ring-d9]-4-ABP prior to hydrolysis.

-

-

Extraction: Extract with hexane. Evaporate to dryness.

-

Derivatization: React with pentafluoropropionic anhydride (PFPA) for 30 min at 50°C.

-

Analysis: GC-MS (Negative Ion Chemical Ionization) or LC-MS/MS. Monitor ion transitions for PFPA-ABP derivatives.

Protocol B: DNA Adduct Quantification (The Gold Standard)

The target analyte is N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP) .[10][16]

Workflow Visualization:

Caption: Critical path for LC-MS/MS quantification of dG-C8-ABP adducts.

Key Technical Steps:

-

Hydrolysis: Digest 50 µg DNA using DNase I, Phosphodiesterase I, and Alkaline Phosphatase.

-

Internal Standard: You must use an isotopically labeled standard (e.g.,

-dG-C8-ABP) added before hydrolysis to account for digestion efficiency [2]. -

Detection: Use Selected Reaction Monitoring (SRM).[10][16]

-

Transition: m/z 435

319 (loss of deoxyribose). -

Limit of Detection (LOD): ~5 adducts per

nucleotides using nano-flow LC.

-

Part 4: Data Interpretation & Translation

Biomarker Correlation

In mouse models, a linear correlation exists between Hb adduct levels and hepatic DNA adduct levels (r > 0.9).

-

Translation: This validates the use of Hb adducts in human epidemiological studies (smokers) as a non-invasive proxy for bladder cancer risk [3].

Species Differences (Critical for Drug Development)

If testing a novel compound that relies on CYP1A2 for clearance:

-

Mouse Data: May underestimate toxicity if the compound is also a substrate for CYP2E1.

-

Human Prediction: Humans lack the robust hepatic CYP2E1 activity seen in mice for arylamines.

-

Correction: Use Cyp1a2(-/-) data to calculate the "non-CYP1A2" contribution and subtract this from your wild-type data to approximate the human-relevant metabolic fraction [4].

References

-

Tsuneoka, Y., et al. (2015). Relative Contributions of CYP1A2 and CYP2E1 to the Bioactivation and Clearance of 4-Aminobiphenyl in Adult Mice.[2] Drug Metabolism and Disposition. Link

-

Ricicki, E.M., et al. (2010). An improved liquid chromatography–tandem mass spectrometry method for the quantification of 4-aminobiphenyl DNA adducts in urinary bladder cells and tissues.[15] Journal of Chromatography A. Link

-

Bryant, M.S., et al. (1987). Hemoglobin adducts of 4-aminobiphenyl in smokers and nonsmokers.[1][4][17][10][13][16] Cancer Research.[13] Link

-

Kimuyra, S., et al. (1999). CYP1A2 is not the primary enzyme responsible for 4-aminobiphenyl-induced hepatocarcinogenesis in mice.[2][7] Carcinogenesis. Link

-

Boukouvala, S., et al. (2002). Murine arylamine N-acetyltransferase 1 (Nat1) and 2 (Nat2) genes: functional characterization and tissue distribution. Pharmacogenetics. Link

Sources

- 1. Hemoglobin adducts of 4-aminobiphenyl in smokers and nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relative Contributions of CYP1A2 and CYP2E1 to the Bioactivation and Clearance of 4-Aminobiphenyl in Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hemoglobin-carcinogen adducts as molecular biomarkers in epidemiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CYP1A2 is not the primary enzyme responsible for 4-aminobiphenyl-induced hepatocarcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differences between murine arylamine N-acetyltransferase type 1 and human arylamine N-acetyltransferase type 2 defined by substrate specificity and inhibitor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. Detection and quantification of N-(deoxyguanosin-8-yl)-4-aminobiphenyl adducts in human pancreas tissue using capillary liquid chromatography-microelectrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Generation and functional characterization of arylamine N-acetyltransferase Nat1/Nat2 double-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Liver-selective expression of human arylamine N-acetyltransferase NAT2 in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of 4-aminobiphenyl-hemoglobin adducts in lung cancer cases and controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An improved liquid chromatography–tandem mass spectrometry method for the quantification of 4-aminobiphenyl DNA adducts in urinary bladder cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An improved liquid chromatography-tandem mass spectrometry method for the quantification of 4-aminobiphenyl DNA adducts in urinary bladder cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Characterization of 4-aminobiphenyl-hemoglobin adducts in maternal and fetal blood-samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: N-Hydroxy-4-aminobiphenyl (N-OH-ABP) in Bladder Cancer Initiation

Executive Summary

This technical guide delineates the critical role of N-Hydroxy-4-aminobiphenyl (N-OH-ABP) as the proximate carcinogen in 4-aminobiphenyl (4-ABP) induced bladder cancer. Unlike direct-acting mutagens, 4-ABP requires metabolic activation, primarily hepatic N-oxidation, to exert genotoxicity. This document provides a deep dive into the metabolic trafficking that concentrates this carcinogen in the bladder, the molecular chemistry of DNA adduct formation, and validated LC-MS/MS protocols for quantifying these lesions in biological matrices.

Molecular Mechanism of Activation

The initiation of bladder cancer by 4-ABP is a textbook example of organotropic carcinogenesis , where the site of tumor formation is dictated by metabolic transport and local pH conditions rather than the site of exposure.

Hepatic Bioactivation and Detoxification

Upon systemic entry (typically via tobacco smoke or occupational exposure), 4-ABP undergoes competing metabolic fates in the liver:

-

N-Oxidation (Activation): Cytochrome P450 1A2 (CYP1A2) oxidizes 4-ABP to N-OH-ABP . This is the rate-limiting step for carcinogenesis.

-

N-Acetylation (Detoxification): N-acetyltransferase 2 (NAT2) acetylates the parent amine to 4-acetylaminobiphenyl, a non-genotoxic stable metabolite.

-

Clinical Insight: Individuals with the NAT2 slow acetylator phenotype possess reduced detoxification capacity, leaving more substrate available for CYP1A2, thereby increasing N-OH-ABP production and bladder cancer risk.

-

The Glucuronide Transport Mechanism

N-OH-ABP is lipophilic and reactive. To be excreted, it is conjugated by UDP-glucuronosyltransferases (UGTs) to form N-OH-ABP-N-glucuronide . This conjugate is:

-

Water-soluble (facilitating renal filtration).

-

Chemically stable at neutral pH (blood).

-

Unstable at acidic pH (urine).

Intra-Vesical Hydrolysis and Adduct Formation

Once filtered into the bladder, the acidic environment of the urine (often pH < 6.0) catalyzes the hydrolysis of the N-glucuronide, regenerating free N-OH-ABP. The free N-hydroxy species undergoes protonation and loss of water to form the highly electrophilic arylnitrenium ion . This ion covalently binds to the C8 position of deoxyguanosine (dG) in DNA, forming the predominant adduct: N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP) .[1][2][3]

Visualization: Metabolic Trafficking Pathway

The following diagram illustrates the critical "Liver-to-Bladder" transport axis.

Caption: Figure 1. The metabolic activation cascade of 4-ABP. Note the critical role of urinary acidity in regenerating the reactive N-OH-ABP species within the bladder lumen.

Quantitative Data Summary

The following table summarizes key quantitative metrics regarding adduct formation and detection limits, synthesizing data from standard LC-MS/MS validation studies.

| Parameter | Value / Range | Context |

| Major Adduct | dG-C8-ABP | Accounts for >70% of total DNA binding. |

| Adduct Level (Smokers) | 0.2 - 50 adducts / 10^8 nucleotides | Detected in human bladder mucosa. |

| Adduct Level (In Vitro) | ~60 adducts / 10^8 nucleotides | Reaction of N-OH-ABP with calf thymus DNA.[4] |

| LOD (LC-MS/MS) | ~5 - 20 amol (attomoles) | Equivalent to ~1 adduct in 10^9 nucleotides. |

| Mutational Signature | G -> T Transversion | Characteristic of C8-dG bulky adducts (e.g., TP53). |

Experimental Protocols

Protocol 1: Handling and Synthesis of N-OH-ABP Standard

Rationale: N-OH-ABP is inherently unstable and prone to oxidation in air to nitroso-biphenyl. Rigorous anaerobic conditions are required to maintain standard integrity for biological assays.

Materials:

-

4-Nitrobiphenyl (Precursor)

-

Hydrazine hydrate / Pd/C (Reduction system)

-

Argon gas (high purity)

-

Degassed Methanol

Workflow:

-

Reduction: Dissolve 4-nitrobiphenyl in THF/Methanol (1:1). Add Pd/C catalyst (10% w/w).

-

Controlled Addition: Add hydrazine hydrate dropwise at 0°C under an Argon blanket. Critical: Do not allow temperature to rise above 5°C to prevent over-reduction to the amine.

-

Monitoring: Monitor reaction by TLC (hexane:ethyl acetate 3:1). N-OH-ABP appears as a distinct spot between the nitro and amine forms.

-

Workup: Filter catalyst rapidly under Argon. Evaporate solvent under reduced pressure.

-

Storage: Store solid N-OH-ABP at -80°C under Argon. Shelf life is < 1 week without degradation.

Protocol 2: LC-MS/MS Quantification of dG-C8-ABP Adducts

Rationale: Isotope dilution LC-MS/MS provides the necessary sensitivity and specificity to distinguish dG-C8-ABP from endogenous background.

Step-by-Step Methodology:

-

DNA Isolation & Hydrolysis:

-

Isolate DNA from bladder tissue using a high-salt method (avoid phenol to prevent oxidation).

-

Dissolve 50 µg DNA in buffer (pH 7.0).

-

Add internal standard: [15N5]-dG-C8-ABP (50 fmol).

-

Digestion: Add Micrococcal Nuclease and Spleen Phosphodiesterase (37°C, 4h), followed by Alkaline Phosphatase (1h).

-

-

Sample Enrichment (Solid Phase Extraction):

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase: A: 0.01% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 mins.

-

MS Mode: Positive Electrospray Ionization (ESI+).

-

Transitions (SRM):

-

Analyte (dG-C8-ABP): m/z 433.2 -> 299.1 (Loss of deoxyribose).

-

Internal Standard ([15N5]-dG-C8-ABP): m/z 438.2 -> 304.1.

-

-

Visualization: LC-MS/MS Workflow

The following diagram outlines the analytical pipeline for ensuring data integrity.

Caption: Figure 2. Isotope dilution LC-MS/MS workflow for precision quantification of DNA adducts.

References

-

National Toxicology Program. (2021). RoC Profile: 4-Aminobiphenyl. 15th Report on Carcinogens. [Link]

-

Besaratinia, A., et al. (2013). Genotoxic Effect of N-Hydroxy-4-Acetylaminobiphenyl on Human DNA: Implications in Bladder Cancer. Chemical Research in Toxicology. [Link]

-

Beland, F. A., & Kadlubar, F. F. (1990). Metabolic activation and DNA adducts of aromatic amines and nitroaromatic hydrocarbons. Handbook of Experimental Pharmacology. [Link]

-

Ricicki, E. M., et al. (2005). Quantitative analysis of 4-aminobiphenyl-C8-deoxyguanosyl DNA adducts produced in vitro and in vivo using HPLC-ES-MS. Carcinogenesis. [Link]

-

Guo, J., et al. (2018). Targeted and Untargeted Detection of DNA Adducts of Aromatic Amine Carcinogens in Human Bladder by Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry. Chemical Research in Toxicology. [Link][4]

Sources

Methodological & Application

Application Note: Quantitative Analysis of N-Hydroxy-4-aminobiphenyl (N-OH-4-ABP) DNA Adducts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction: The Critical Role of N-OH-4-ABP DNA Adducts in Carcinogenesis

4-Aminobiphenyl (4-ABP) is a recognized human carcinogen, notably present in tobacco smoke and certain industrial environments.[1][2] Its genotoxicity is not direct but arises from its metabolic activation to reactive intermediates that covalently bind to DNA, forming DNA adducts. This process is a critical initiating event in chemical carcinogenesis.[3] The metabolic pathway involves the N-hydroxylation of 4-ABP to form N-Hydroxy-4-aminobiphenyl (N-OH-4-ABP), which can be further activated to a highly reactive aryl nitrenium ion.[4][5] This electrophilic species readily attacks nucleophilic sites on DNA bases, with the C8 position of guanine being a primary target, leading to the formation of N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP).[6][7] The presence of these adducts in cellular DNA can lead to mutations during DNA replication, ultimately contributing to the development of cancer, particularly of the urinary bladder.[1][8]

The sensitive and specific quantification of dG-C8-4-ABP is paramount for toxicological risk assessment, molecular epidemiology studies, and in the development of therapeutic interventions. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its exceptional sensitivity and specificity, allowing for the detection of adducts at levels as low as a few adducts per 10⁹ normal nucleotides.[8] This application note provides a comprehensive, field-proven protocol for the analysis of dG-C8-4-ABP in biological samples, from DNA extraction to final LC-MS/MS quantification.

Metabolic Activation and DNA Adduct Formation

The carcinogenic potential of 4-ABP is intrinsically linked to its metabolic activation, a multi-step process primarily occurring in the liver.

Caption: Metabolic activation of 4-ABP to its ultimate carcinogenic form.

The initial and rate-limiting step is the N-hydroxylation of 4-ABP by cytochrome P450 enzymes, particularly CYP1A2, to form N-OH-4-ABP.[1] This metabolite can then undergo further activation in target tissues, such as the bladder urothelium, through O-esterification by N-acetyltransferases (NATs) or sulfotransferases (SULTs), or by protonation, to generate the highly electrophilic aryl nitrenium ion.[5] This ion then reacts with DNA, primarily at the C8 position of guanine, to form the dG-C8-4-ABP adduct.[6][7] The formation and persistence of this adduct are critical determinants of the genotoxic and carcinogenic effects of 4-ABP.[4]

Experimental Workflow: A Validated Approach

The accurate quantification of dG-C8-4-ABP requires a meticulous and validated workflow to ensure reproducibility and reliability of the results.

Caption: Overall workflow for the analysis of dG-C8-4-ABP DNA adducts.

Detailed Protocols

PART 1: Sample Preparation

1.1. DNA Extraction

-

Rationale: The initial and most critical step is the isolation of high-purity DNA from the biological matrix (e.g., tissues, cells). Contaminants such as proteins and RNA can interfere with enzymatic digestion and subsequent LC-MS/MS analysis. Phenol-chloroform extraction followed by ethanol precipitation is a robust and widely used method for obtaining high molecular weight DNA.

-

Protocol:

-

Homogenize tissue samples or lyse cells in a suitable lysis buffer containing proteinase K.

-

Incubate at 55°C for 2-4 hours or overnight to ensure complete protein digestion.

-

Perform sequential extractions with an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) followed by chloroform:isoamyl alcohol (24:1) to remove proteins.

-

Precipitate DNA from the aqueous phase by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold absolute ethanol.

-

Wash the DNA pellet with 70% ethanol, air-dry, and resuspend in nuclease-free water.

-

Quantify the DNA using UV spectrophotometry (A260/A280 ratio should be ~1.8).

-

1.2. Enzymatic Hydrolysis of DNA to Nucleosides

-

Rationale: For LC-MS/MS analysis, the DNA polymer must be broken down into its constituent nucleosides.[9] A combination of enzymes is used to ensure complete digestion, which is crucial for accurate quantification.[10] Incomplete hydrolysis will lead to an underestimation of the adduct levels.

-

Protocol:

-

To 50-100 µg of purified DNA, add a cocktail of DNase I, nuclease P1, and alkaline phosphatase in a suitable digestion buffer.

-

Incubate the mixture at 37°C for 12-16 hours.

-

To ensure complete digestion, a sequential addition of enzymes can be employed.

-

The completeness of the hydrolysis can be checked by running a small aliquot on an agarose gel.[11]

-

1.3. Solid-Phase Extraction (SPE) Cleanup

-

Rationale: The DNA hydrolysate contains a high concentration of normal nucleosides, salts, and residual enzymes that can cause ion suppression in the mass spectrometer and contaminate the LC system. A solid-phase extraction (SPE) step is essential to enrich the dG-C8-4-ABP adduct and remove interfering matrix components. Reversed-phase C18 cartridges are commonly used for this purpose.

-

Protocol:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the DNA hydrolysate onto the cartridge.

-

Wash the cartridge with water to remove salts and other polar impurities.

-

Elute the dG-C8-4-ABP adduct and other nucleosides with methanol or a mixture of methanol and water.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial LC mobile phase.

-

PART 2: LC-MS/MS Analysis

2.1. Liquid Chromatography (LC) Separation

-

Rationale: Chromatographic separation is necessary to resolve the dG-C8-4-ABP adduct from isomeric interferences and the highly abundant normal nucleosides. A reversed-phase C18 column with a gradient elution is typically employed. The use of nano-flow LC can significantly enhance sensitivity for samples with limited amounts of DNA.[8]

-

Typical LC Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.2 - 0.4 mL/min |

| Gradient | 5-50% B over 15 minutes |

| Injection Volume | 5 - 10 µL |

2.2. Tandem Mass Spectrometry (MS/MS) Detection

-

Rationale: Tandem mass spectrometry provides the high selectivity and sensitivity required for the unambiguous detection and quantification of dG-C8-4-ABP.[12] Electrospray ionization (ESI) in the positive ion mode is commonly used. The analysis is performed in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored.[12] The use of a stable isotope-labeled internal standard (e.g., [¹³C₁₀, ¹⁵N₅]-dG-C8-4-ABP) is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response.[13]

-

Mass Spectrometric Parameters:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) |

| Precursor Ion (dG-C8-4-ABP) | m/z 435.2 |

| Product Ion (dG-C8-4-ABP) | m/z 319.1 (loss of deoxyribose) |

| Precursor Ion (Internal Standard) | m/z 450.2 |

| Product Ion (Internal Standard) | m/z 334.1 |

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Data Analysis and Quantification

Quantification is achieved by generating a calibration curve using known amounts of the dG-C8-4-ABP standard and a fixed amount of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of dG-C8-4-ABP in the unknown samples is then determined from this calibration curve. The results are typically expressed as the number of adducts per 10⁷ or 10⁸ normal nucleotides.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several key factors:

-

Use of an Internal Standard: A stable isotope-labeled internal standard is co-spiked into the samples before DNA hydrolysis. This standard experiences the same sample processing and analytical variations as the analyte, thereby ensuring accurate quantification.

-

Chromatographic Resolution: The LC method is optimized to provide baseline separation of the dG-C8-4-ABP adduct from any potential isomers and interfering compounds.

-

MS/MS Specificity: The SRM/MRM transition is highly specific to the dG-C8-4-ABP adduct, minimizing the risk of false positives. The ratio of multiple SRM transitions can be monitored for further confirmation of the analyte's identity.

-

Calibration and Quality Controls: The use of a multi-point calibration curve and the inclusion of quality control samples at low, medium, and high concentrations throughout the analytical run ensure the accuracy and precision of the measurements.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and robust workflow for the quantitative analysis of N-Hydroxy-4-aminobiphenyl DNA adducts. By adhering to these well-established protocols, researchers in toxicology, cancer biology, and drug development can obtain high-quality, reliable data to further our understanding of the role of this critical DNA lesion in carcinogenesis and to assess the genotoxic potential of various compounds.

References

-

Beland, F. A., & Kadlubar, F. F. (1990). Formation and persistence of arylamine DNA adducts in vivo. Environmental Health Perspectives, 87, 277–280. [Link]

-

Lin, D., Lay, J. O., Jr., & Kadlubar, F. F. (1994). Synthesis and characterization of the N-(deoxyguanosin-8-yl)-4-aminobiphenyl adduct. Chemical Research in Toxicology, 7(4), 548–554. [Link]

-

Doerge, D. R., Churchwell, M. I., & Beland, F. A. (1999). Quantitative analysis of 4-aminobiphenyl-C8-deoxyguanosyl DNA adducts produced in vitro and in vivo using HPLC-ES-MS. Carcinogenesis, 20(8), 1535–1541. [Link]

-

Singh, R., & Farmer, P. B. (2006). An improved liquid chromatography–tandem mass spectrometry method for the quantification of 4-aminobiphenyl DNA adducts in urinary bladder cells and tissues. Rapid Communications in Mass Spectrometry, 20(3), 389–395. [Link]

-

International Agency for Research on Cancer. (2012). 4-Aminobiphenyl. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F. [Link]

-

Khan, Q. A., & Ali, R. (2013). Genotoxic effect of N-hydroxy-4-acetylaminobiphenyl on human DNA: implications in bladder cancer. PloS one, 8(1), e53205. [Link]

-

National Toxicology Program. (2021). 4-Aminobiphenyl. In Report on Carcinogens, Fifteenth Edition. [Link]

-

Ali, M. F., & Khan, S. (2022). N-OH-AABP Modifications in Human DNA May Lead to Auto-Antibodies in Bladder Cancer Subjects. International Journal of Molecular Sciences, 23(3), 1435. [Link]

-

Sciontific, C. (n.d.). LC MS Method For DNA Adducts Analysis In Cell-Based In-Vitro Samples. Covance by Labcorp. [Link]

-

JoVE. (2022, November 7). DNA Adducts Formation by Carcinogens and P-postlabeling Determination [Video]. YouTube. [Link]

-

Ohnishi, S., Murata, M., & Kawanishi, S. (2002). Mechanism of oxidative DNA damage induced by carcinogenic 4-aminobiphenyl. Free radical biology & medicine, 32(8), 754–762. [Link]

-

Gu, D., Turesky, R. J., & Vouros, P. (2018). Development of a high-resolution mass spectrometry method for DNA adductomics investigation in colon cancer. ChemRxiv. [Link]

-

Balbo, S., Turesky, R. J., & Villalta, P. W. (2014). DNA adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Chemical research in toxicology, 27(3), 355–376. [Link]

-

Tang, M. S., Wang, H. T., & Lee, H. W. (2014). Acrolein- and 4-Aminobiphenyl-DNA adducts in human bladder mucosa and tumor tissue and their mutagenicity in human urothelial cells. Oncogene, 33(24), 3113–3120. [Link]

-

Schults, C., & Monien, B. H. (2025). A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology. [Link]

-

Chen, H. J., & Hsieh, L. L. (2012). Determination of DNA adducts by combining acid-catalyzed hydrolysis and chromatographic analysis of the carcinogen-modified nucleobases. Analytical and bioanalytical chemistry, 402(7), 2447–2456. [Link]

-

Yu, H. (2019). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. UC Riverside. [Link]

-

Rönn, M., & Lindberg, J. (2025). Optimized enzymatic hydrolysis of DNA for LC-MS/MS analyses of adducts of 1-methoxy-3-indolylmethyl glucosinolate and methyleugenol. Food and Chemical Toxicology. [Link]

-

EpigenTek. (2022). EpiQuik™ One-Step DNA Hydrolysis Kit. [Link]

-

Polit, M., & Wetzel, W. C. (2019). Absolute Quantification of RNA or DNA Using Acid Hydrolysis and Mass Spectrometry. Analytical chemistry, 91(22), 14358–14365. [Link]

-

Lee, M. Y., & Swenberg, J. A. (2021). LC–MS/MS Analysis of the Formation and Loss of DNA Adducts in Rats Exposed to Vinyl Acetate Monomer through Inhalation. Chemical Research in Toxicology, 34(2), 566–575. [Link]

-

van den Oetelaar, M., & van der Laan, J. W. (2025). Implications of enzymatic, acidic and thermal hydrolysis of DNA on the occurrence of cross-linked melphalan DNA adducts. Journal of Chromatography B. [Link]

-

Turesky, R. J., & Vouros, P. (2017). DNA Adductomic Analysis by Data-Independent Mass Spectrometry. LCGC North America, 35(s5), 24-31. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Genotoxic effect of N-hydroxy-4-acetylaminobiphenyl on human DNA: implications in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-OH-AABP Modifications in Human DNA May Lead to Auto-Antibodies in Bladder Cancer Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An improved liquid chromatography–tandem mass spectrometry method for the quantification of 4-aminobiphenyl DNA adducts in urinary bladder cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nebiolab.com [nebiolab.com]

- 10. researchgate.net [researchgate.net]

- 11. epigentek.com [epigentek.com]

- 12. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

Application Note & Protocol: Synthesis of [¹³C₆]-N-Hydroxy-4-aminobiphenyl for High-Fidelity Mass Spectrometry Studies

Introduction: The Critical Role of a Stable Isotope-Labeled Metabolite Standard

N-Hydroxy-4-aminobiphenyl is a crucial N-oxidized metabolite of 4-aminobiphenyl (4-ABP), a well-established carcinogen found in tobacco smoke and various industrial settings.[1][2] The metabolic activation of 4-ABP to its N-hydroxy derivative is a key step in its mechanism of carcinogenesis, leading to the formation of DNA adducts.[1][3] Accurate quantification of this metabolite in biological matrices is therefore essential for toxicology studies, cancer research, and assessing exposure to 4-ABP.

Mass spectrometry (MS) coupled with liquid chromatography (LC) is the gold standard for such quantitative analyses due to its high sensitivity and selectivity. The accuracy of these methods, however, is heavily reliant on the use of a proper internal standard to correct for matrix effects and variations during sample preparation and analysis.[4] Stable isotope-labeled (SIL) internal standards are ideal for this purpose. While deuterium-labeled standards are common, they can sometimes exhibit different chromatographic behavior and isotopic instability.[5]

¹³C-labeled internal standards are superior as they possess nearly identical physicochemical properties to their unlabeled counterparts, ensuring they co-elute perfectly and experience the same ionization effects, which leads to more accurate and reliable quantification.[4][5][6] This note provides a detailed, field-proven protocol for the synthesis, purification, and characterization of [¹³C₆]-N-Hydroxy-4-aminobiphenyl, designed to serve as a high-fidelity internal standard for demanding MS-based bioanalytical assays.

Strategic Overview of the Synthesis

The synthetic strategy is a two-step process designed for efficiency and isotopic integrity. It begins with the nitration of commercially available [¹³C₆]-biphenyl to introduce a nitro group at the 4-position. This is followed by a selective reduction of the nitro group to the desired N-hydroxylamine functionality. This approach ensures the ¹³C labels are incorporated into the core scaffold of the molecule early in the synthesis.

Detailed Experimental Protocols

Part A: Synthesis of [¹³C₆]-4-Nitrobiphenyl

Causality: This step employs a standard electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acid, attacks the ¹³C-labeled biphenyl ring. The phenyl substituent is an ortho-, para-director, and for steric reasons, the para-substituted product, 4-nitrobiphenyl, is the major isomer formed.[7]

Materials & Reagents:

-

[¹³C₆]-Biphenyl (assuming one ring is fully labeled)

-

Fuming Nitric Acid (≥90%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Ice Bath

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve [¹³C₆]-Biphenyl (1.0 eq) in DCM. Cool the flask in an ice bath to 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully add fuming nitric acid (1.1 eq) dropwise to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred biphenyl solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. The product spot should be more polar than the starting material.

-

Work-up: Once the reaction is complete, slowly pour the mixture over crushed ice. Separate the organic layer.

-

Neutralization: Wash the organic layer sequentially with deionized water (2x) and saturated sodium bicarbonate solution (2x) until the aqueous layer is neutral.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude [¹³C₆]-4-nitrobiphenyl. The product can be further purified by recrystallization from ethanol if necessary.

Part B: Synthesis of [¹³C₆]-N-Hydroxy-4-aminobiphenyl

Causality: This step involves the controlled reduction of the nitro group. While strong reducing agents would reduce the nitro group all the way to an amine, zinc dust in the presence of a neutral electrolyte like ammonium chloride provides the milder conditions necessary to stop the reduction at the hydroxylamine stage. The reaction proceeds via the nitroso intermediate.

Materials & Reagents:

-

[¹³C₆]-4-Nitrobiphenyl

-

Zinc Dust (<10 micron, activated)

-

Ammonium Chloride

-

Ethanol

-

Deionized Water

-

Ethyl Acetate

-

Celite®

Protocol:

-

Reaction Setup: To a solution of [¹³C₆]-4-nitrobiphenyl (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (4.0 eq).

-

Addition of Reducing Agent: While stirring vigorously at room temperature, add activated zinc dust (3.0 eq) portion-wise over 20-30 minutes. The reaction is exothermic and may require occasional cooling with a water bath to maintain a temperature around 25-30 °C.

-

Reaction Monitoring: The reaction is typically rapid (30-60 minutes). Monitor the disappearance of the starting material by TLC (hexane:ethyl acetate, 4:1). The N-hydroxy product is significantly more polar.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the zinc salts. Wash the Celite® pad thoroughly with ethyl acetate.

-

Extraction: Combine the filtrates and remove the ethanol under reduced pressure. Extract the remaining aqueous solution with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at a low temperature (<35 °C). Note: N-arylhydroxylamines can be unstable, particularly to heat and air.[3] It is advisable to proceed to purification and characterization promptly.

Part C: Purification

Causality: The crude product contains unreacted starting material, the fully reduced amine byproduct ([¹³C₆]-4-aminobiphenyl), and baseline impurities. Flash column chromatography on silica gel effectively separates these components based on their differing polarities.

Protocol:

-

Column Preparation: Pack a silica gel column using a hexane:ethyl acetate gradient system.

-

Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

-

Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

-

Fraction Collection: Collect fractions and monitor them by TLC. The desired N-hydroxy product will elute after any remaining nitrobiphenyl and before the more polar aminobiphenyl.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure at low temperature to yield [¹³C₆]-N-Hydroxy-4-aminobiphenyl as a solid.

Product Characterization and Validation

Thorough characterization is essential to confirm the identity, isotopic incorporation, and purity of the final product.

| Analysis Technique | Parameter | Expected Result |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ | m/z = 192.1 (Calculated for C₆¹³C₆H₁₂NO) |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Aromatic protons (~7.0-7.6 ppm) will show complex splitting due to ¹H-¹H and ¹³C-¹H coupling. The N-OH proton signal will be a broad singlet. |

| ¹³C NMR (100 MHz, CDCl₃) | Labeled Carbons | Six intense signals will be observed in the aromatic region, confirming the position and incorporation of the ¹³C labels. |

| HPLC-UV | Purity | >98% purity, with a single major peak at the characteristic retention time (e.g., using a C18 column with a water:acetonitrile gradient). |